molecular formula C16H16FN3O2 B1392584 [4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid CAS No. 1242882-03-6

[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid

Cat. No.: B1392584
CAS No.: 1242882-03-6
M. Wt: 301.31 g/mol
InChI Key: DQZLTOXHJDKCJK-UHFFFAOYSA-N
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Description

[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with a fluorophenyl group and a dihydropyridine moiety, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid typically involves multi-step organic reactions The dihydropyridine ring is then constructed via a Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia under acidic conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to modify the pyrazole ring or the fluorophenyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, [4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, research focuses on its potential as an anti-inflammatory, analgesic, or anticancer agent. The presence of the fluorophenyl group is particularly significant, as fluorine atoms can enhance the biological activity and metabolic stability of pharmaceutical compounds.

Industry

Industrially, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the pyrazole and dihydropyridine rings contribute to the overall pharmacological profile. The compound may modulate signaling pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenethylamine
  • 2-Phenylethylamine
  • 4-Methoxyphenylacetonitrile

Uniqueness

Compared to similar compounds, [4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid stands out due to the presence of the fluorophenyl group, which imparts unique electronic properties and enhances biological activity. Additionally, the combination of pyrazole and dihydropyridine rings provides a versatile scaffold for further chemical modifications and applications.

Properties

IUPAC Name

2-[4-[1-(4-fluorophenyl)pyrazol-4-yl]-3,6-dihydro-2H-pyridin-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O2/c17-14-1-3-15(4-2-14)20-10-13(9-18-20)12-5-7-19(8-6-12)11-16(21)22/h1-5,9-10H,6-8,11H2,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZLTOXHJDKCJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1C2=CN(N=C2)C3=CC=C(C=C3)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid
Reactant of Route 2
[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid
Reactant of Route 3
[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid
Reactant of Route 4
[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid
Reactant of Route 5
[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid
Reactant of Route 6
[4-[1-(4-Fluorophenyl)-1H-pyrazol-4-yl]-3,6-dihydropyridin-1(2H)-yl]acetic acid

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